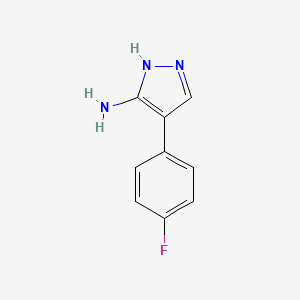

4-(4-Fluorophenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXWIUJQBBANGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-05-5, 5848-04-4 | |

| Record name | 5-Amino-4-(4-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document details a robust and accessible synthetic protocol, explains the underlying reaction mechanism, and outlines a complete workflow for spectroscopic characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of novel therapeutic agents. The unique structural features of this compound, particularly the 5-amino group and the 4-fluorophenyl moiety, make it a valuable precursor for developing targeted therapies, such as selective p38 MAP kinase inhibitors.[4][5]

Introduction: The Significance of Aminopyrazoles in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, integral to the structure of flagship pharmaceuticals like Celebrex, Viagra, and Eliquis.[6] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are highly valued for their metabolic stability and their ability to act as versatile scaffolds for engaging with a wide array of biological targets.[1][3]

Among the various classes of pyrazole derivatives, aminopyrazoles are particularly noteworthy. The presence of a free amino group provides a critical handle for further chemical modification and acts as a key hydrogen bond donor or acceptor, enabling potent interactions with enzymes and receptors.[7] Specifically, 5-aminopyrazoles have been extensively explored as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1]

The target molecule of this guide, this compound, combines the privileged pyrazole core with two key features:

-

A 5-Amino Group: This functional group is crucial for its utility as a synthetic intermediate and for establishing key interactions in biological systems. For instance, the exocyclic amine can form unique hydrogen bonds with protein targets, contributing significantly to binding affinity and selectivity.[5]

-

A 4-Fluorophenyl Moiety: The incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and increase membrane permeability, thereby improving overall pharmacokinetic properties.[8]

This compound serves as a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4][9] Its strategic importance is underscored by its use in the development of highly selective inhibitors of p38 MAP kinase, a critical target in inflammatory disease pathways.[5]

Synthetic Strategy and Mechanism

The synthesis of 5-aminopyrazoles is most efficiently achieved through the cyclocondensation reaction of a β-ketonitrile equivalent with hydrazine. This classical approach remains one of the most reliable and widely used methods for constructing the pyrazole core. The selected strategy involves the reaction between 2-(4-fluorophenyl)-3-oxopropanenitrile and hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via a two-stage mechanism: condensation followed by intramolecular cyclization.

-

Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone then performs a nucleophilic attack on the nitrile carbon. This intramolecular addition leads to the formation of a five-membered ring.

-

Tautomerization: The resulting cyclic intermediate undergoes rapid tautomerization to yield the stable, aromatic this compound.

Below is a diagram illustrating the synthetic pathway.

Caption: Synthetic route to this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory synthesis and purification of the target compound.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-(4-fluorophenyl)-3-oxopropanenitrile | Round-bottom flask (100 mL) |

| Hydrazine hydrate (64-80% solution) | Reflux condenser |

| Ethanol (absolute) | Magnetic stirrer and stir bar |

| Deionized water | Heating mantle |

| Ethyl acetate | Buchner funnel and filter paper |

| Hexane | Rotary evaporator |

| Sodium sulfate (anhydrous) | Thin-Layer Chromatography (TLC) plates |

| Celite | Glass column for chromatography |

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)-3-oxopropanenitrile (5.0 g, 1 equivalent) in absolute ethanol (40 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Precipitation: Add cold deionized water (50 mL) to the resulting residue. A solid precipitate should form. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any residual hydrazine salts.

-

Drying: Dry the crude product under vacuum to yield an off-white to pale yellow solid.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

-

Column Chromatography: For higher purity, dissolve the crude product in a small amount of ethyl acetate and adsorb it onto silica gel. Purify using a silica gel column eluted with a gradient of ethyl acetate in hexane.

The overall experimental workflow is visualized below.

Caption: Overall workflow from synthesis to final characterization.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is accomplished using a suite of standard analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Formula: C₉H₈FN₃

-

Molecular Weight: 177.18 g/mol [10]

-

Expected Ion Peak: For high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the expected protonated molecular ion peak [M+H]⁺ would be observed at m/z ≈ 178.0724.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a pyrazole derivative will show several characteristic bands.[11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3100 | N-H Stretch | Pyrazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1640 - 1600 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1580 | C=N Stretch | Pyrazole Ring |

| 1515 - 1490 | C=C Stretch | Aromatic Ring |

| 1240 - 1210 | C-F Stretch | Aryl-Fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR:

-

δ 7.40-7.50 (m, 2H): Aromatic protons ortho to the fluorine atom on the phenyl ring.

-

δ 7.10-7.20 (m, 2H): Aromatic protons meta to the fluorine atom on the phenyl ring.

-

δ 7.60 (s, 1H): Proton at the C3 position of the pyrazole ring.

-

δ 5.0-6.0 (br s, 2H): Protons of the primary amine (-NH₂). The chemical shift can vary with concentration and solvent.

-

δ 11.0-12.0 (br s, 1H): Proton of the pyrazole N-H. This signal is often broad and may exchange with D₂O.

-

-

¹³C NMR:

-

δ 162.5 (d, ¹JCF ≈ 245 Hz): Carbon atom of the fluorophenyl ring directly bonded to fluorine.

-

δ 130.0 (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine.

-

δ 115.5 (d, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine.

-

δ ~128-150: Remaining carbons of the pyrazole and phenyl rings.

-

-

¹⁹F NMR:

-

A single signal is expected for the fluorine atom on the phenyl ring, typically in the range of δ -110 to -120 ppm .

-

Data Summary

| Analysis | Parameter | Expected Result |

| MS (ESI+) | [M+H]⁺ | m/z ≈ 178.07 |

| IR (KBr) | N-H (Amine) Stretch | ~3400 cm⁻¹ |

| C=N (Ring) Stretch | ~1600 cm⁻¹ | |

| C-F Stretch | ~1220 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.1-7.5 ppm |

| Pyrazole C3-H | ~ δ 7.6 ppm (singlet) | |

| Amine (-NH₂) | ~ δ 5.5 ppm (broad singlet) | |

| Melting Point | Physical Constant | Literature values should be consulted for comparison. |

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis and comprehensive characterization of this compound. By following the outlined experimental protocol and utilizing the described analytical techniques, researchers can confidently produce and validate this high-value chemical intermediate. The strategic combination of a reactive amino group, a stable pyrazole core, and a bioisosteric fluorine atom makes this compound an exceptionally valuable platform for the design and development of next-generation therapeutics in oncology, immunology, and beyond.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound [oakwoodchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus stands as a cornerstone in the edifice of modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2] Compounds bearing this heterocyclic motif have found application in a wide array of therapeutic areas, from anti-inflammatory and analgesic agents to targeted cancer therapies.[3][4] This guide focuses on a particularly promising derivative, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine, a molecule poised for significant interest in drug discovery and development. The strategic incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a compelling subject for in-depth physicochemical characterization.[5] This document serves as a comprehensive technical resource, providing a detailed examination of the core physicochemical properties of this compound, alongside field-proven experimental protocols for their determination.

Molecular Identity and Structural Elucidation

This compound is a substituted pyrazole with the chemical formula C₉H₈FN₃ and a molecular weight of 177.18 g/mol .[6][7] Its structure is characterized by a 1H-pyrazole ring substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with an amine group.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [7] |

| CAS Number | 5848-04-4 | [8][9] |

| Molecular Formula | C₉H₈FN₃ | [6][7] |

| Molecular Weight | 177.18 g/mol | [6][7] |

| Appearance | Off-white to pale yellow solid/flakes | [10] |

An important structural consideration for aminopyrazoles is the potential for tautomerism. This compound can exist in different tautomeric forms due to proton migration between the nitrogen atoms of the pyrazole ring and the exocyclic amine group.[1][11] The predominant tautomeric form in a given environment will influence its physicochemical properties, including its pKa and hydrogen bonding capacity.

Key Physicochemical Parameters

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of this compound and provides robust protocols for their experimental determination.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid.

Table 2: Melting Point of this compound

| Property | Value | Source(s) |

| Melting Point | 158-164 °C | [10] |

This protocol outlines the standard method for determining the melting point of a solid organic compound.

Causality: The principle behind this technique is that a pure crystalline solid will have a sharp and reproducible melting point range. Impurities typically depress and broaden the melting point range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

Validation: For accuracy, perform the determination in triplicate.

Solubility

This protocol provides a systematic approach to determining the solubility of a compound in various solvents.

Causality: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The presence of both a polar amine group and a nonpolar fluorophenyl group in the target molecule suggests a nuanced solubility profile.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane).

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled test tubes for each solvent.

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube.

-

Mixing: Vigorously vortex or shake each test tube for at least 30 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid. Classify the solubility as:

-

Freely Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Slightly Soluble: Only a small amount of the solid has dissolved.

-

Insoluble: No apparent dissolution of the solid.

-

-

pH-Dependent Aqueous Solubility: For aqueous solubility, also test in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to assess the impact of ionization on solubility. As an amine, increased solubility in acidic solutions is expected due to the formation of a more polar ammonium salt.

Acidity/Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different physiological pH values. The presence of the amine group and the pyrazole ring nitrogens suggests that this compound will have basic properties. While an experimental pKa is not available, it can be determined using potentiometric titration.

This protocol describes the determination of pKa by titrating a solution of the compound with a strong acid or base.

Causality: The pKa is the pH at which a compound is 50% ionized. By monitoring the pH change of a solution of the compound upon the addition of a titrant, the equivalence point and half-equivalence point can be determined, from which the pKa can be calculated.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. A calculated XLogP3 value of 1.6 has been reported for this compound, suggesting a moderate degree of lipophilicity.[13]

This protocol details the classic method for experimentally determining the octanol-water partition coefficient.

Causality: The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel, mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of P.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. While specific spectra for this compound are not widely published, this section provides an overview of the expected spectral features based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the pyrazole ring proton, and the amine protons. The protons on the fluorophenyl ring will likely appear as multiplets due to coupling with each other and with the fluorine atom. The amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom, resulting in characteristic splitting patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.

-

C-H stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹.

-

C=C and C=N stretching: Aromatic and pyrazole ring stretching vibrations in the range of 1400-1600 cm⁻¹.

-

C-F stretching: A strong absorption band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (177.18). The fragmentation pattern can provide further structural information.[14][15]

Synthesis and Reactivity

This compound can be synthesized through various established methods for pyrazole ring formation. A common approach involves the condensation of a β-ketonitrile with a hydrazine derivative. The presence of the amine and pyrazole functionalities makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex bioactive molecules.[16]

Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of various therapeutic agents. Pyrazole derivatives are known to act as inhibitors of a wide range of enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[17][18][19] The 5-aminopyrazole moiety, in particular, has been identified as a key pharmacophore in several kinase inhibitors.[1][20] The fluorophenyl group can enhance binding to target proteins and improve the pharmacokinetic properties of the molecule.[5]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, possessing a "privileged" pyrazole scaffold and a strategically placed fluorophenyl group. This guide has provided a comprehensive overview of its core physicochemical properties and detailed experimental protocols for their determination. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals to effectively characterize and utilize this promising compound in their scientific endeavors.

Visualizations

Tautomeric Forms of this compound

Caption: Potential tautomeric equilibrium of this compound.

Experimental Workflow for Physicochemical Characterization

Caption: A streamlined workflow for the comprehensive physicochemical characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5848-04-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. 5848-04-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The aminopyrazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules. The introduction of a fluorophenyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and confirmation are paramount in the development of such compounds, and a comprehensive spectroscopic analysis is the cornerstone of this process. This guide provides an in-depth technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic interpretation for related aminopyrazole derivatives.[1][2][3]

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, features a pyrazole ring substituted with a 4-fluorophenyl group at the C4 position and an amino group at the C5 position. The presence of various functional groups and aromatic systems gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Expected Spectroscopic Highlights:

-

¹H NMR: Will reveal signals corresponding to the aromatic protons of the fluorophenyl ring, the pyrazole ring proton, and the protons of the amino and NH groups. The fluorine atom will induce characteristic splitting patterns in the signals of the adjacent aromatic protons.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, with the carbon atoms of the fluorophenyl ring exhibiting coupling with the fluorine atom.

-

IR Spectroscopy: Will display characteristic absorption bands for the N-H stretching vibrations of the amino and pyrazole NH groups, as well as C=C and C-N stretching vibrations of the aromatic and heterocyclic rings. The C-F bond will also have a characteristic absorption in the fingerprint region.

-

Mass Spectrometry: Will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring atoms. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole C3-H | ~7.5 - 7.8 | s | - |

| Fluorophenyl H2', H6' | ~7.2 - 7.4 | t | ~8.5 - 9.0 |

| Fluorophenyl H3', H5' | ~7.0 - 7.2 | t | ~8.5 - 9.0 |

| NH₂ | ~4.5 - 5.5 | br s | - |

| Pyrazole N1-H | ~11.0 - 12.0 | br s | - |

Expertise & Experience in Interpretation:

-

Pyrazole Protons: The proton at the C3 position of the pyrazole ring is expected to appear as a singlet in the downfield region due to the electron-withdrawing nature of the heterocyclic ring.

-

Fluorophenyl Protons: The protons on the 4-fluorophenyl ring will exhibit a characteristic pair of triplets (or more complex multiplets appearing as triplets) due to coupling with both the neighboring protons and the fluorine atom. The protons ortho to the fluorine (H3' and H5') will be shielded relative to the meta protons (H2' and H6').

-

Amine and NH Protons: The protons of the amino group (NH₂) and the pyrazole NH are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding. These peaks will typically disappear upon D₂O exchange, a key technique for their identification.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the fluorine atom will lead to characteristic C-F coupling.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹JC-F (Hz) |

| Pyrazole C5 | ~145 - 150 | - |

| Pyrazole C3 | ~135 - 140 | - |

| Pyrazole C4 | ~110 - 115 | - |

| Fluorophenyl C4' | ~160 - 165 | ~240 - 250 |

| Fluorophenyl C1' | ~130 - 135 | - |

| Fluorophenyl C2', C6' | ~128 - 132 | ~8 - 10 |

| Fluorophenyl C3', C5' | ~115 - 118 | ~20 - 22 |

Expertise & Experience in Interpretation:

-

Fluorine Coupling: The most notable feature will be the large one-bond coupling constant (¹JC-F) for the carbon directly attached to the fluorine atom (C4'). Smaller two-bond (²JC-F) and three-bond (³JC-F) couplings will be observed for the other carbons in the fluorophenyl ring, providing definitive evidence for the substitution pattern.

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituents. The C5 carbon, attached to the amino group, is expected to be the most downfield of the pyrazole carbons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 30° pulse angle, relaxation delay of 1-2 seconds, and 16-64 scans.

-

Perform a D₂O exchange experiment to confirm the assignment of NH and NH₂ protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 45° pulse angle, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Analysis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine Derivatives: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven framework for the crystal structure analysis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine derivatives. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, and a deep understanding of its three-dimensional architecture is paramount for rational drug design.[1][2][3]

Part 1: The Strategic Imperative of Structural Analysis

The this compound Scaffold: A Privileged Core in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring that serves as a foundational element in a multitude of approved therapeutic agents.[4][5][6] Its metabolic stability and versatile substitution patterns make it a "privileged scaffold."[2] Specifically, the this compound framework has garnered significant attention. The vicinal arrangement of the fluorophenyl and amine groups on the pyrazole core is a key pharmacophore for inhibiting various protein kinases, which are critical targets in oncology and inflammatory diseases.[7][8] The fluorine atom, in particular, can engage in crucial hydrogen bonds and modulate the electronic properties of the molecule, enhancing binding affinity and metabolic stability.

The Causality of Crystal Structure Analysis

Why is single-crystal X-ray diffraction (SC-XRD) indispensable? While spectroscopic methods like NMR can confirm a molecule's constitution, they provide limited information about its three-dimensional arrangement in the solid state.[9] Crystal structure analysis provides the precise coordinates of every atom, revealing the molecule's conformation, bond lengths, and bond angles. This is not merely an academic exercise; these parameters dictate the supramolecular assembly (crystal packing) through a network of non-covalent interactions.[10][11] This architecture directly influences critical physicochemical properties:

-

Solubility & Dissolution Rate: Crystal packing energy determines how readily a compound dissolves, impacting its bioavailability.

-

Stability & Polymorphism: Different packing arrangements (polymorphs) can have vastly different stabilities and properties. Identifying the most stable form is critical for drug development.

-

Target Engagement: The molecule's preferred conformation observed in the crystal can provide invaluable insights into the bioactive conformation required for binding to its protein target.

Therefore, a complete structural analysis is a self-validating system; it explains the observed properties of the bulk material and provides a predictive framework for designing improved analogues.

Part 2: From Flask to Crystal: Synthesis and Crystallization

Synthesis of this compound Derivatives

A robust and common method for synthesizing the pyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[6][12] This approach offers high yields and regioselectivity.

Objective: To synthesize a 1-Aryl-4-(4-fluorophenyl)-1H-pyrazol-5-amine derivative.

Materials:

-

(4-Fluorophenyl)malononitrile

-

Arylhydrazine hydrochloride

-

Ethanol (absolute)

-

Triethylamine

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-Fluorophenyl)malononitrile (1.0 eq) and the desired arylhydrazine hydrochloride (1.1 eq) in absolute ethanol.

-

Base Addition: Add triethylamine (1.2 eq) to the mixture. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final compound.

The Crystallization Bottleneck: Achieving Diffraction-Quality Crystals

Obtaining single crystals suitable for SC-XRD is often the most challenging step. It is more an art than a science, requiring patience and systematic screening. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Causality of Solvent Choice: The ideal solvent system is one in which the compound is sparingly soluble. This allows for a slow approach to supersaturation, which is the driving force for crystallization. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective.

-

Dissolution: Dissolve a small amount of the purified pyrazole derivative (5-10 mg) in a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a small, clean vial.

-

Induce Supersaturation: Gently add a "poor" solvent (e.g., Hexane or Pentane) dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate, bringing the solution just below saturation.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

-

Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop.

Part 3: The Core of the Analysis: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the complete three-dimensional structure of a crystalline compound.[13] It relies on the principle that X-rays are diffracted by the electrons in the atoms of a crystal, producing a unique diffraction pattern that can be mathematically transformed into a model of the atomic arrangement.[13]

The SC-XRD Experimental Workflow

The process from crystal to final structure follows a well-defined path, which can be visualized as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology: Data Collection and Structure Solution

-

Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100-200 K) to minimize thermal vibrations. A full sphere of diffraction data is collected as the crystal is rotated.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).

-

Structure Solution: The space group is determined, and an initial structural model is obtained using direct methods or Patterson methods, often with software like SHELXS.[9] This provides the initial positions of most non-hydrogen atoms.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[9] In this iterative process, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually located from the difference Fourier map and refined.

-

Validation: The final structure is validated using tools like PLATON to check for geometric consistency and missed symmetry. The results are compiled into a Crystallographic Information File (CIF).

Interpreting Crystallographic Data

The final CIF contains a wealth of information. Key parameters for a representative 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine are summarized below.[7]

| Parameter | Representative Value | Significance |

| Chemical Formula | C₂₀H₁₅FN₄ | Confirms the elemental composition of the crystal. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions (Å) | a=12.24, b=10.44, c=12.91, β=101.95° | The dimensions of the repeating unit of the crystal lattice. |

| Dihedral Angles (°) | Crucial for defining molecular conformation. | |

| Pyrazole / 4-F-Phenyl | 43.51° | Describes the twist of the fluorophenyl ring relative to the central pyrazole core.[7] |

| Pyrazole / Pyridine | 39.95° | Describes the twist of the pyridine ring relative to the core.[7] |

| Pyrazole / Phenyl | 32.23° | Describes the twist of the N1-phenyl ring relative to the core.[7] |

The non-coplanar arrangement, indicated by these dihedral angles, is a recurring feature in this class of compounds and is critical for defining the overall molecular shape and its potential interactions with a target binding site.[7][8][14]

Part 4: Beyond the Molecule: Unveiling Supramolecular Architecture

The crystal is not merely a collection of individual molecules; it is a highly organized supramolecular assembly held together by a network of non-covalent interactions.[15][16] Understanding these interactions is key to explaining the material's bulk properties.

Key Non-Covalent Interactions

For this compound derivatives, the primary amine (N-H) and the various nitrogen and fluorine atoms are prime candidates for forming strong, directional hydrogen bonds.

-

N-H···N Hydrogen Bonds: The amine group frequently acts as a hydrogen bond donor to the nitrogen atom of a pyridine ring or the pyrazole ring of an adjacent molecule. This interaction is a powerful force in organizing the crystal lattice.[7][8]

-

N-H···F Hydrogen Bonds: The fluorine atom of the fluorophenyl group can act as a hydrogen bond acceptor, forming N-H···F interactions that further stabilize the crystal packing.[7]

-

π-π Stacking: The multiple aromatic rings (fluorophenyl, pyridine, and other aryl substituents) can interact through π-π stacking, where the electron clouds of the rings attract each other, contributing to the overall cohesive energy of the crystal.

Visualizing Interaction Motifs

These hydrogen bonding patterns often lead to recognizable supramolecular motifs, such as chains or sheets.

Caption: Common hydrogen bonding motifs in pyrazole derivatives.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[9][17] This technique maps the closest intermolecular contacts onto a 3D surface around the molecule.

-

d_norm surface: This surface highlights contacts shorter than the van der Waals radii sum with red spots, indicating key interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize the frequency of different types of contacts, providing a quantitative breakdown (e.g., H···H, N···H, C···H) of the interactions driving crystal packing.[11] For this class of compounds, N···H contacts typically account for a significant percentage of the total interactions.[11]

Part 5: Authoritative Grounding and Computational Synergy

The Cambridge Structural Database (CSD)

No crystal structure analysis is complete without consulting the Cambridge Structural Database (CSD).[18][19] As the world's largest repository of small-molecule organic and metal-organic crystal structures, the CSD is an essential, authoritative resource for:

-

Validation: Comparing your determined structure against known structures to identify common motifs and validate geometric parameters.

-

Polymorph Screening: Searching for other known crystalline forms of your compound or closely related analogues.

-

Structural Insights: Analyzing trends in conformation and packing across a family of related compounds.[20]

Synergy with Computational Chemistry

Experimental SC-XRD data can be powerfully complemented by computational methods like Density Functional Theory (DFT).[9][17] DFT calculations can be used to:

-

Optimize Geometry: Corroborate the experimentally determined molecular geometry in a gaseous phase.

-

Analyze Molecular Orbitals: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.[17]

-

Calculate Electrostatic Potential (ESP): Map the electrostatic potential on the molecular surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.[17]

Conclusion

The crystal structure analysis of this compound derivatives is a multi-faceted process that provides foundational knowledge for drug discovery and development. By integrating robust protocols for synthesis and crystallization with rigorous SC-XRD analysis and the contextual power of tools like Hirshfeld analysis and the CSD, researchers can gain a profound understanding of their molecules. This detailed structural information, from the precise conformation of a single molecule to the intricate network of interactions that form its supramolecular architecture, is the bedrock upon which rational, structure-based drug design is built.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mkuniversity.ac.in [mkuniversity.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Abstract: This guide provides a comprehensive framework for the biological activity screening of novel pyrazole compounds, intended for researchers, scientists, and professionals in drug development. Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous FDA-approved drugs, demonstrating a wide range of therapeutic applications.[1] This document outlines the strategic planning of screening campaigns, details key in vitro methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, and discusses the crucial steps of data analysis and hit identification. By integrating established protocols with the underlying scientific rationale, this guide serves as an in-depth resource for designing and executing effective screening programs to uncover the therapeutic potential of new pyrazole derivatives.

Introduction to Pyrazole Scaffolds in Medicinal Chemistry

The Pyrazole Moiety: Structure and Properties

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structural motif imparts favorable physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, making it a versatile scaffold in medicinal chemistry.[3] The pyrazole ring is also considered a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[3]

A Privileged Scaffold: A Historical Perspective and Success Stories

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. This has led to the development of several successful drugs across various therapeutic areas.[1]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Celecoxib (Celebrex) | Anti-inflammatory | Selective COX-2 inhibitor, preventing the synthesis of prostaglandins involved in pain and inflammation.[4][5][6][7] |

| Sildenafil (Viagra) | Erectile Dysfunction | Selective inhibitor of phosphodiesterase type 5 (PDE5), leading to increased levels of cGMP and vasodilation.[8][9][10][11] |

| Rimonabant (Acomplia) | Anti-obesity (withdrawn) | Inverse agonist of the cannabinoid CB1 receptor, reducing appetite and increasing energy expenditure.[12][13][14][15] |

| Niraparib (Zejula) | Anticancer | Inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, leading to DNA damage and cell death in cancer cells.[3] |

The Rationale for Screening Novel Pyrazole Derivatives

The proven success of pyrazole-based drugs, coupled with the vast, unexplored chemical space of substituted pyrazoles, provides a strong rationale for continued screening efforts. The versatility of pyrazole synthesis allows for the creation of diverse compound libraries, increasing the probability of identifying novel bioactive molecules.[16][17][18][19][20] Pyrazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][17][21][22]

Strategic Planning for a Screening Campaign

A successful screening campaign begins with a well-defined strategy. This involves careful consideration of the therapeutic target, the design of the compound library, and the selection of appropriate assays.

Defining the Therapeutic Target: Target-Based vs. Phenotypic Screening

There are two primary approaches to screening:

-

Target-Based Screening: This approach involves testing compounds against a specific, known biological target, such as an enzyme or receptor. This is often more straightforward for lead optimization as the mechanism of action is known from the outset.

-

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

The choice between these approaches will depend on the research goals and available resources.

Building a Diverse Pyrazole Compound Library

A chemically diverse library of pyrazole compounds is essential for a successful screening campaign. Modern synthetic methods, including multi-component reactions and microwave-assisted synthesis, have enabled the efficient production of a wide variety of pyrazole derivatives.[17]

Assay Selection and Development: Key Considerations

The choice of assay is critical and should be guided by the therapeutic target. Key considerations include:

-

Relevance: The assay should be relevant to the disease of interest.

-

Robustness: The assay should be reproducible and have a low rate of false positives and false negatives.

-

Throughput: The assay should be amenable to the screening of a large number of compounds.

-

Cost: The cost per data point should be within the project's budget.

In Vitro Screening Methodologies

Anticancer Activity Screening

These assays are often the first step in anticancer drug screening. They measure the ability of a compound to kill cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the novel pyrazole compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT cytotoxicity assay.

If the pyrazole compounds are designed to inhibit a specific enzyme, such as a kinase, a target-specific assay should be used.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer containing the kinase, its substrate, and ATP.

-

Compound Addition: Add the novel pyrazole compounds at various concentrations to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time.

-

Stop Reaction: Stop the reaction by adding a stop solution.

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Caption: Inhibition of a kinase signaling pathway.

Antimicrobial Activity Screening

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial dilutions of the pyrazole compounds in a 96-well plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and time for the microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity Screening

Given the success of Celecoxib, screening for COX-2 inhibition is a logical step for novel pyrazole compounds.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate: Prepare a reaction mixture containing recombinant human COX-2 enzyme and arachidonic acid as the substrate.

-

Compound Incubation: Add the pyrazole compounds at various concentrations and incubate with the enzyme.

-

Initiate Reaction: Start the reaction by adding arachidonic acid.

-

Measure Prostaglandin Production: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Analysis and Hit Identification

Primary Screening Data Analysis

For high-throughput screening, statistical measures such as the Z'-factor and signal-to-background ratio are used to assess the quality of the assay.

Hit Confirmation and Validation

Compounds that show activity in the primary screen ("hits") must be confirmed and validated through a series of secondary assays to eliminate false positives and prioritize the most promising compounds.

Structure-Activity Relationship (SAR) Studies

Once a series of active compounds is identified, SAR studies are conducted to understand how chemical modifications affect biological activity. This information is crucial for lead optimization.

In Silico Approaches to Guide Screening

Computational methods can be used to prioritize compounds for screening and to predict their biological activity.

-

Molecular Docking: This technique predicts the binding mode of a compound to its target protein.

-

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify those with drug-like properties.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of new therapeutic agents. A systematic and well-planned screening approach, combining in vitro assays with in silico methods, is essential for unlocking the full potential of novel pyrazole compounds. Future research in this area will likely focus on the development of more sophisticated screening platforms, including high-content imaging and organ-on-a-chip technologies, to better predict the in vivo efficacy and safety of new drug candidates.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 10. Sildenafil - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 13. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rimonabant - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jchr.org [jchr.org]

An In-Depth Technical Guide to Identifying Therapeutic Targets for Fluorinated Pyrazole Amines

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The strategic incorporation of fluorine atoms and amine groups into this scaffold—creating fluorinated pyrazole amines—offers a powerful approach to modulate physicochemical properties, enhance target affinity, and improve metabolic stability. This guide provides an in-depth framework for researchers and drug development professionals to identify and validate the therapeutic targets of this promising class of small molecules. We will explore established target classes, detail robust experimental workflows for target deconvolution, and provide actionable protocols to accelerate discovery programs.

Introduction: The Pyrazole Scaffold and the Advantage of Fluorination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3][4][5] Its utility stems from its ability to act as a versatile bioisostere for other aromatic rings, improving properties like solubility and lipophilicity while providing crucial hydrogen bond donor and acceptor capabilities.[3] This has led to the development of pyrazole-containing drugs across a vast range of therapeutic areas, from the anti-inflammatory celecoxib to a host of protein kinase inhibitors used in oncology.[1][2][4][6]

The introduction of fluorine, the most electronegative element, imparts unique and often beneficial characteristics:

-

Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), increasing binding affinity.

-

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug.

-

Modulated pKa: Fluorination can lower the pKa of nearby amine groups, altering their ionization state at physiological pH and thereby influencing cell permeability and target engagement.

-

Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target.

When combined, the pyrazole scaffold, amine functionalities, and fluorine substituents create a chemical space rich with potential for developing highly potent and selective therapeutic agents. The primary challenge and opportunity lie in identifying their specific molecular targets.

Established and Potential Therapeutic Target Classes

Based on extensive research into pyrazole-containing compounds, several protein families have emerged as high-probability targets for fluorinated pyrazole amines.

Protein Kinases

The largest and most successfully drugged target class for pyrazole scaffolds is the protein kinase family.[1][2] Many pyrazole-containing molecules are ATP-competitive inhibitors, mimicking the adenine moiety of ATP to bind in the kinase active site.[2]

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its dysregulation is linked to cancers and inflammatory diseases.[7][8] Several pyrazole derivatives are potent JAK inhibitors.[1][7][8][9] For instance, Ruxolitinib, a pyrazole-containing drug, is a selective JAK1/JAK2 inhibitor.[1] Novel 4-amino-(1H)-pyrazole derivatives have shown nanomolar inhibitory activity against JAK1, JAK2, and JAK3.[7][8]

-

RAF Kinases (B-Raf): B-Raf is a serine/threonine kinase in the MAPK/ERK pathway, and mutations like BRAF V600E are common in melanoma.[10][11] Pyrazole-based scaffolds have been developed as potent and selective inhibitors of mutant B-Raf.[10][12]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth.[13][14][15] Numerous pyrazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, showing promise in cancer therapy.[13][14][15][16][17]

-

Other Kinases: The pyrazole scaffold has been successfully employed to target a wide array of other kinases, including Aurora kinases, EGFR, and Bruton's Tyrosine Kinase (BTK).[1][2][5][18][19]

Other Enzymes

-

Cyclooxygenase-2 (COX-2): The archetypal pyrazole drug, Celecoxib, is a selective inhibitor of COX-2, an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[6][20][21][22][23] Its sulfonamide side chain binds to a hydrophilic pocket near the COX-2 active site, conferring its selectivity over the related COX-1 enzyme.[6][20]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides. Its inhibition is a therapeutic strategy for managing neuropathic pain.[24] Pyrazole-based compounds, such as pyrazole phenylcyclohexylcarbamates, have been developed as potent and selective FAAH inhibitors.[24][25][26][27]

A Strategic Workflow for Target Identification and Validation

Identifying the specific target of a novel fluorinated pyrazole amine requires a multi-faceted approach, progressing from broad, unbiased screening to specific, hypothesis-driven validation. This workflow ensures a high degree of confidence in the identified target.

Phase 1: Unbiased Target Discovery

The goal of this initial phase is to cast a wide net to identify potential protein interactors without prior assumptions.

-

Affinity-Based Proteomics: This is a powerful method to "pull down" target proteins from a complex cell lysate.[28] The fluorinated pyrazole amine is immobilized on a solid support (like agarose beads) to create an affinity matrix. This "bait" is incubated with cell lysate, and proteins that bind to it are isolated and subsequently identified using mass spectrometry.[28]

Phase 2: Target Hypothesis Generation

Data from Phase 1, combined with knowledge of the pyrazole scaffold, informs this next stage.

-

Broad Panel Screening: If a particular target class is suspected (e.g., kinases), the compound can be screened against a large, commercially available panel of representative targets. A kinase panel, for example, can quickly identify which kinases are inhibited at a certain concentration, providing a focused list of high-priority candidates.

-

In Silico Docking: Computational modeling can be used to predict how the fluorinated pyrazole amine might bind to the crystal structures of candidate proteins identified in Phase 1. This can help prioritize targets for which a plausible, low-energy binding pose can be found.

Phase 3: Direct Target Validation

This phase uses specific assays to confirm a direct, biophysical interaction between the compound and a prioritized candidate protein.

-

Biochemical Assays: These assays use purified protein to directly measure the effect of the compound. For a kinase, an in vitro kinase inhibition assay would quantify the compound's potency (typically as an IC50 value) by measuring the reduction in substrate phosphorylation.[29][30][31]

-

Cellular Thermal Shift Assay (CETSA): CETSA is a critical technology for verifying target engagement within the complex environment of an intact cell.[32][33][34][35] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[32][35] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve compared to untreated cells provides strong evidence of direct binding in a physiological context.[33][34][35][36]

Phase 4: Cellular Pathway Confirmation

Confirming direct binding is necessary but not sufficient. The final phase is to demonstrate that this binding event leads to the expected biological outcome.

-

Pathway Analysis: If the target is a kinase in a known signaling pathway (e.g., JAK/STAT), the functional consequence of its inhibition can be measured. For example, Western blotting can be used to show that the compound reduces the phosphorylation of a known downstream substrate of the target kinase in a dose-dependent manner.

-

Genetic Validation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce the expression of the target protein (knockdown or knockout). If the cellular phenotype observed with the compound is mimicked by reducing the amount of the target protein, it provides powerful evidence that the protein is indeed the relevant target.

Key Experimental Protocols

The following protocols provide a starting point for key validation experiments. Researchers should always optimize conditions for their specific target and cellular system.

Protocol 1: In Vitro Luminescence-Based Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated pyrazole amine against a purified protein kinase.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the luminescent signal generated.[29][31]

Materials:

-

Purified, active kinase of interest.

-

Specific kinase substrate peptide.

-

ATP (at the Km concentration for the kinase, if known).

-

Test Compound (fluorinated pyrazole amine).

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Plate reader with luminescence detection.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations.

-

Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (0% inhibition control) and wells without enzyme (100% inhibition control).

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

-

Add 5 µL of this solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Reaction:

-

Prepare a 2X ATP solution in Kinase Assay Buffer.

-

Add 5 µL of the 2X ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Objective: To confirm target engagement of a fluorinated pyrazole amine in intact cells.

Principle: Ligand binding stabilizes the target protein against heat-induced denaturation and aggregation. The amount of soluble protein remaining after heating is quantified by Western blot.[32][33][35]

Materials:

-

Cultured cells expressing the target protein.

-

Test Compound.

-

Vehicle control (e.g., DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Lysis Buffer with protease and phosphatase inhibitors.

-

PCR tubes or strips.

-

Thermal cycler.

-

Primary antibody specific to the target protein.

-

Secondary antibody (e.g., HRP-conjugated).

-

Chemiluminescent substrate.

Procedure:

-